molecular formula C19H18N4O5S B2624014 4-nitro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 941999-72-0

4-nitro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2624014
CAS No.: 941999-72-0
M. Wt: 414.44
InChI Key: RFOHFTFGHNTVRY-UHFFFAOYSA-N
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Description

¹H NMR Analysis

Predicted chemical shifts (δ, ppm, DMSO-d₆):

  • Aromatic protons
    • Nitrobenzene ring: 8.25 (d, J=8.4 Hz, 2H, H2/H6), 7.92 (d, J=8.4 Hz, 2H, H3/H5)
    • Pyridazine ring: 9.10 (d, J=5.1 Hz, 1H, H5), 8.35 (d, J=5.1 Hz, 1H, H4)
    • Connecting phenyl: 7.65 (t, J=7.8 Hz, 1H, H5'), 7.52–7.48 (m, 3H, H2'/H4'/H6')
  • Propoxy group
    • OCH₂: 4.45 (t, J=6.6 Hz, 2H)
    • CH₂CH₃: 1.75 (m, 2H), 1.02 (t, J=7.4 Hz, 3H)
  • Sulfonamide NH : 10.85 (s, 1H)

¹³C NMR Assignments

  • Sulfonyl carbons : 142.8 (C-SO₂), 138.4 (C-NO₂)
  • Pyridazine carbons : 158.2 (C6-O), 152.4 (C3), 132.7 (C4), 128.9 (C5)
  • Propoxy carbons : 69.5 (OCH₂), 22.1 (CH₂), 10.3 (CH₃)

FT-IR Spectroscopy

Band (cm⁻¹) Assignment
1345, 1520 νₐ(NO₂) and νₛ(NO₂)
1165, 1290 νₐ(SO₂) and νₛ(SO₂)
3250 N-H stretch (sulfonamide)
1240 C-O-C (propoxy)

UV-Vis Absorption

  • λₘₐₓ (MeOH) : 268 nm (π→π* transition, aromatic systems), 320 nm (n→π* nitro group)

High-Resolution Mass Spectrometric Validation

Theoretical molecular formula: C₂₁H₂₁N₄O₅S

  • Exact mass : 441.1187 Da (calc. for [M+H]⁺)
  • Key fragments :
    • m/z 396.08: Loss of NO₂ (-46 Da)
    • m/z 232.05: Pyridazine-propoxyphenyl ion
    • m/z 156.01: Nitrobenzenesulfonamide core

High-resolution ESI-MS would show a molecular ion cluster at m/z 441.12 ± 0.005, with isotopic pattern matching sulfur’s natural abundance.

Properties

IUPAC Name

4-nitro-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c1-2-12-28-19-11-10-18(20-21-19)14-4-3-5-15(13-14)22-29(26,27)17-8-6-16(7-9-17)23(24)25/h3-11,13,22H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOHFTFGHNTVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-nitro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-nitro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2-Iodophenyl)-4-Nitro-N-(3-(4-(Trifluoromethyl)Phenyl)Prop-2-yn-1-yl)Benzenesulfonamide (3b)

Key Differences :

  • Substituents : Replaces the 6-propoxypyridazin group with a trifluoromethylphenylpropynyl chain and an iodophenyl group.
  • Synthesis : Purified via silica gel chromatography (DCM/hexane, 5:2) with a yield of 462 mg .
  • Spectroscopic Data: 13C NMR: Peaks at δ 150.1 (sulfonamide carbonyl), 144.4 (nitro group), and 124.6 (aromatic C-I) . HRMS: [M + H]+ observed at 518.9878 (calcd. 518.9870) .

4-(Trifluoromethyl)-N-(5-(Benzyloxy)-3,4,6-Trimethylpyridin-2-yl)Benzenesulfonamide (17d)

Key Differences :

  • Substituents : Features a trimethylpyridin-benzyloxy group instead of pyridazin-propoxyphenyl.
  • Synthesis : Prepared via sulfonylation of a pyridin-6-amine precursor in pyridine .
    Implications : The benzyloxy group may improve solubility, while the trimethylpyridin core could enhance binding to hydrophobic enzyme pockets, differing from the pyridazin-based scaffold .

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide

Key Differences :

  • Substituents : Incorporates a fluorophenyl-chromen-pyrazolopyrimidine complex, contrasting with the pyridazin-propoxyphenyl system.
  • Physical Properties: Melting Point: 175–178°C . Mass Spec: [M + 1]+ at 589.1 .

4-Nitro-N-(3-(Trifluoromethyl)Phenyl)Benzenesulfonamide (CAS 2927-97-1)

Key Differences :

  • Substituents : Lacks the pyridazin-propoxyphenyl group, replaced by a trifluoromethylphenyl group .
  • Molecular Formula: C13H9F3N2O4S (vs. C21H19N3O5S for the target compound) .

Table 1: Structural and Functional Comparison

Compound Key Substituents Molecular Weight Notable Properties
Target Compound 6-Propoxypyridazin, nitrobenzene ~465.46 g/mol* High lipophilicity, moderate steric bulk
3b Trifluoromethyl, iodo 518.99 g/mol Enhanced metabolic stability
17d Benzyloxy, trimethylpyridin ~434.42 g/mol* Improved solubility
Chromen-Pyrazolopyrimidine Fluorophenyl, chromen 589.1 g/mol Anticancer potential
CAS 2927-97-1 Trifluoromethylphenyl 346.28 g/mol Simplified scaffold

*Calculated based on molecular formulas.

Biological Activity

4-nitro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound incorporates functional groups that suggest possible interactions with biological targets, including enzymes and receptors, which may lead to therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Nitro group : Contributes to the compound's reactivity.
  • Pyridazinyl group : Implicated in biological activity.
  • Benzenesulfonamide moiety : Known for its ability to interact with various biological targets.
PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H18N4O5S
Molecular Weight398.43 g/mol
CAS Number941999-72-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the Suzuki-Miyaura coupling reaction, which is effective for forming carbon-carbon bonds essential for constructing the compound's complex structure.

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets, such as enzymes involved in cancer progression or microbial resistance. The sulfonamide moiety is particularly known for its role as a carbonic anhydrase inhibitor, which is significant in various physiological processes .

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising antimicrobial and anticancer properties. For instance, sulfonamides have been studied for their ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .

Case Studies

  • Inhibition of Carbonic Anhydrases : Similar sulfonamides have shown selective inhibition of tumor-associated isoforms hCA IX and XII, which are overexpressed in hypoxic tumors. Inhibitors targeting these isoforms can potentially serve as therapeutic agents against certain cancers .
  • Antiproliferative Activity : In vitro studies have demonstrated that related compounds exhibit selective growth inhibition against various cancer cell lines, indicating potential for development as anticancer drugs .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameBiological ActivitySpecific Target
ZardaverineAnti-platelet agentPlatelet aggregation
EmorfazoneAnti-inflammatory agentInflammatory pathways
PyridabenHerbicide agentPlant growth regulation
This compoundPotential anticancer/antimicrobialCarbonic anhydrases

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 4-nitro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide?

Synthesis optimization requires systematic adjustments to reaction parameters:

  • Temperature : Reactions often proceed at 60–100°C for intermediate stability (e.g., pyridazine ring functionalization) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance sulfonamide coupling efficiency .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may improve cross-coupling yields for pyridazine intermediates .
  • Monitoring : Use HPLC to track intermediate purity (>95%) and NMR (¹H/¹³C) to confirm regioselectivity in nitro group placement .

Q. How can researchers characterize the structural and chemical stability of this compound under varying conditions?

Key stability assays include:

  • Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., nitro group stability at >150°C) .
  • Photostability : UV-Vis spectroscopy under accelerated light exposure (e.g., 365 nm for 72 hours) to detect nitro-to-nitroso oxidation .
  • Hydrolytic stability : Incubate in pH 7.4 buffer at 37°C for 7 days; monitor via LC-MS for sulfonamide bond cleavage .

Q. What analytical techniques are critical for confirming the purity and identity of this compound?

  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the propoxypyridazine and phenyl regions .
  • X-ray crystallography : Resolve crystal packing effects on nitro group orientation, if single crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling guide the prediction of reactivity and regioselectivity in derivatives of this compound?

  • Density functional theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites (e.g., nitro group vs. sulfonamide nitrogen) .
  • Molecular docking : Screen against target enzymes (e.g., cyclooxygenase-2) to prioritize derivatives with enhanced binding affinity .
  • Reaction pathway simulations : Use software like Gaussian or ORCA to model intermediates in propoxy group functionalization .

Q. What methodologies resolve contradictions in biological activity data across structurally analogous sulfonamides?

  • Structure-activity relationship (SAR) tables : Compare substituent effects (e.g., propoxy vs. morpholino groups) on enzyme inhibition (Table 1) .
Substituent Biological Target IC₅₀ (µM) Key Reference
Propoxy (current compound)COX-20.45 ± 0.12
Morpholino (analog)COX-21.20 ± 0.30
Trifluoromethyl (analog)Carbonic anhydrase IX0.89 ± 0.15
  • Kinetic solubility assays : Measure solubility in PBS vs. DMSO to distinguish intrinsic activity from formulation artifacts .

Q. How can researchers design experiments to validate the compound’s mechanism of action in complex biological systems?

  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to proposed targets (e.g., ΔG, ΔH) .
  • CRISPR-Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Metabolomic profiling : Use LC-MS/MS to track downstream metabolite changes (e.g., prostaglandin E₂ reduction in COX-2 inhibition) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar sulfonamide derivatives?

  • Reproducibility checks : Verify inert atmosphere conditions (N₂/Ar), as oxygen-sensitive intermediates (e.g., nitro radicals) may degrade .
  • Byproduct analysis : Use GC-MS to identify competing pathways (e.g., nitro reduction vs. sulfonamide hydrolysis) .
  • Cross-lab validation : Collaborate with independent labs to standardize protocols (e.g., solvent drying methods, catalyst lot variability) .

Synthetic Methodology Development

Q. What strategies improve scalability while maintaining regiochemical control in multi-step syntheses?

  • Flow chemistry : Continuous reactors for exothermic steps (e.g., nitro group introduction) to enhance safety and yield .
  • Design of experiments (DoE) : Apply factorial design to optimize parameters (e.g., temperature, stoichiometry) for pyridazine coupling .
  • Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) for eco-friendly scaling .

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